molecular formula C9H12O3S2 B14250840 (3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid CAS No. 452081-80-0

(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid

Cat. No.: B14250840
CAS No.: 452081-80-0
M. Wt: 232.3 g/mol
InChI Key: JCOYZURBTQWOIQ-ZETCQYMHSA-N
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Description

(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid is an organic compound characterized by the presence of a thiophene ring and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid typically involves the condensation of thiophene derivatives with appropriate carbonyl compounds. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

Scientific Research Applications

(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid is unique due to its specific combination of a hydroxy group and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

452081-80-0

Molecular Formula

C9H12O3S2

Molecular Weight

232.3 g/mol

IUPAC Name

(3R)-3-hydroxy-5-thiophen-2-ylsulfanylpentanoic acid

InChI

InChI=1S/C9H12O3S2/c10-7(6-8(11)12)3-5-14-9-2-1-4-13-9/h1-2,4,7,10H,3,5-6H2,(H,11,12)/t7-/m0/s1

InChI Key

JCOYZURBTQWOIQ-ZETCQYMHSA-N

Isomeric SMILES

C1=CSC(=C1)SCC[C@@H](CC(=O)O)O

Canonical SMILES

C1=CSC(=C1)SCCC(CC(=O)O)O

Origin of Product

United States

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